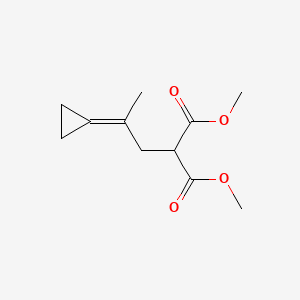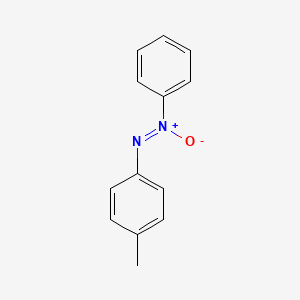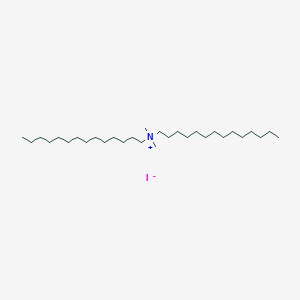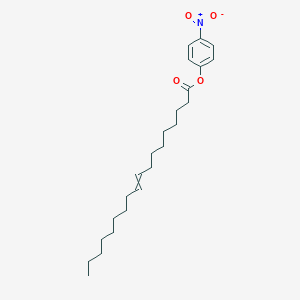
4-Nitrophenyl octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl octadec-9-enoate is an organic compound with the molecular formula C24H37NO4. It is characterized by the presence of a nitrophenyl group attached to an octadec-9-enoate moiety. This compound is notable for its unique structure, which includes an ester linkage and a nitro group, making it a subject of interest in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with 4-nitrophenol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can further enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester linkage can be hydrolyzed to yield octadec-9-enoic acid and 4-nitrophenol under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-Aminophenyl octadec-9-enoate.
Reduction: Octadec-9-enoic acid and 4-nitrophenol.
Substitution: Various substituted phenyl octadec-9-enoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl octadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is used in enzyme assays to study the activity of esterases and lipases.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl octadec-9-enoate involves its interaction with specific molecular targets:
Esterases and Lipases: The compound is hydrolyzed by these enzymes, leading to the release of octadec-9-enoic acid and 4-nitrophenol.
Catalytic Reduction: The nitro group undergoes reduction in the presence of catalytic nanostructured materials, following mechanisms such as the Langmuir–Hinshelwood or Eley–Rideal pathways.
Comparación Con Compuestos Similares
Similar Compounds
Octadec-9-enoic acid: An unsaturated fatty acid with similar structural features but lacking the nitrophenyl group.
4-Nitrophenyl acetate: A simpler ester with a shorter alkyl chain.
4-Nitrophenyl palmitate: Another ester with a different fatty acid moiety.
Uniqueness
4-Nitrophenyl octadec-9-enoate is unique due to its combination of a long-chain unsaturated fatty acid and a nitrophenyl group. This structure imparts distinct chemical reactivity and makes it suitable for specific applications in enzymatic studies and industrial processes .
Propiedades
Número CAS |
139119-69-0 |
|---|---|
Fórmula molecular |
C24H37NO4 |
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
(4-nitrophenyl) octadec-9-enoate |
InChI |
InChI=1S/C24H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)29-23-20-18-22(19-21-23)25(27)28/h9-10,18-21H,2-8,11-17H2,1H3 |
Clave InChI |
IIZFVKQORMKQDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


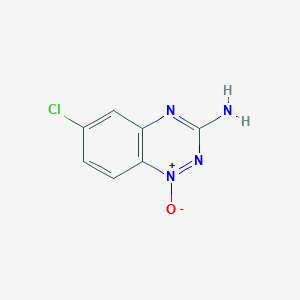
![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
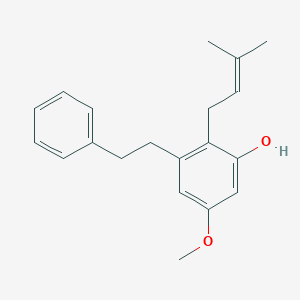
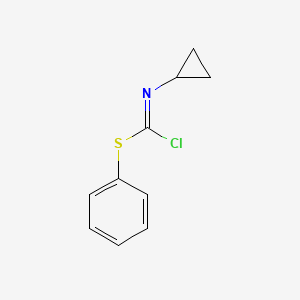

![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
methanone](/img/structure/B14281915.png)
